molecular formula C15H13BrN2S B2604127 2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole CAS No. 60477-36-3

2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole

Cat. No.: B2604127
CAS No.: 60477-36-3
M. Wt: 333.25
InChI Key: LHRDDQRDDLEHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and oncology research. This compound features a fused tetrahydropyrimidine ring system coupled with a 4-bromophenyl substituent, which is a privileged structure in drug discovery known to enhance biological activity and metabolic stability. Benzothiazole scaffolds demonstrate a remarkable, broad-spectrum of pharmacological activities, with a particularly prominent role as anticancer agents . They are investigated for their efficacy against diverse cancer cell lines, including mammary and ovarian tumor cell lines, through a multitude of mechanisms . Some closely related tetrahydro-benzothiazole analogues have been specifically developed and identified as selective antitumor agents active in aneuploid cell lines, highlighting the therapeutic potential of this chemical class . The incorporation of the bromine atom on the phenyl ring is a critical structural feature, as halogenated aryl groups are commonly employed in drug design to influence lipophilicity, binding affinity, and overall pharmacokinetic properties. Researchers utilize this compound as a key intermediate for the synthesis of more complex molecules and as a core scaffold for evaluating new anticancer therapies. It is supplied as a research-grade chemical for non-clinical laboratory use only. This product is intended for use by qualified research professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-(4-bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2S/c16-11-7-5-10(6-8-11)12-9-18-13-3-1-2-4-14(13)19-15(18)17-12/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRDDQRDDLEHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole typically involves the condensation of 2-aminobenzothiazole with 4-bromobenzaldehyde under acidic or basic conditions. One common method includes the use of microwave irradiation to accelerate the reaction, providing a rapid and efficient route to the desired product . The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the imidazo[2,1-b][1,3]benzothiazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as 2-(4-methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole and 2-(4-aminophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Imidazo[2,1-b][1,3]benzothiazole Derivatives

Table 1: Anticancer Activity of Key Derivatives
Compound Substituents IC₅₀ (μM) Target Cell Line Key Findings Reference
Target Compound 2-(4-Bromophenyl) N/A N/A Under investigation for radiosensitization
3f () 7-Sulfonamide, 4-fluorophenyl 0.097 Hep G2 liver cancer Enhanced DNA fragmentation
3g () 7-Sulfonamide, 4-methylphenyl 0.114 Hep G2 liver cancer Synergistic with radiotherapy
3c () 7-Bromo, 4-fluorophenyl 0.04–0.052 Melanoma A375C Potent radiosensitizer at 2 Gy γ-ray
YM-201627 () 2-Arylimidazo[2,1-b]benzothiazole N/A Hepatic cancer Inhibits VEGF-stimulated angiogenesis

Key Observations :

  • Sulfonamide-substituted derivatives (e.g., 3f, 3g) exhibit superior anticancer activity (IC₅₀ < 0.2 μM) compared to bromophenyl analogs, likely due to enhanced DNA interaction.

Pyrrolo[2,1-b][1,3]benzothiazole and Dihydropyrido Derivatives

Table 2: Antioxidant and Antitumor Activity
Compound Core Structure Antioxidant Inhibition (%) Antitumor IC₅₀ (μM) Reference
Pyrrolo[2,1-b][1,3]benzothiazole (9d) Thiophene side chain 90.4% (ABTS assay) 3.90–4.50
2,3-Dihydropyrido[2,3-d]pyrimidine-4-one (7a) p-Fluorophenyl side chain 91.2% (ABTS assay) 3.20–3.89
Target Compound Imidazo[2,1-b][1,3]benzothiazole N/A N/A N/A

Key Observations :

  • Pyrrolo[2,1-b][1,3]benzothiazoles and dihydropyrido derivatives demonstrate dual antioxidant and antitumor activities, outperforming Trolox in ABTS assays.

Comparison with Functional Analogs

Radiosensitizers and Antileishmanial Agents

Table 3: Functional Activity Across Scaffolds
Compound Scaffold Functional Activity Key Mechanism Reference
Target Compound Imidazo[2,1-b][1,3]benzothiazole Radiosensitization (hypothetical) DNA damage enhancement
DNDI-8219 () Imidazo[2,1-b][1,3]oxazine Antileishmanial Nitro group-mediated cytotoxicity
Cyclic Pifithrin-α () Tetrahydroimidazo[2,1-b]benzothiazole p53 inhibition Neuroprotective

Key Observations :

  • Antileishmanial imidazooxazines (e.g., DNDI-8219) highlight scaffold versatility but lack direct structural overlap with the bromophenyl derivative.

Structure-Activity Relationship (SAR) Insights

Substituent Effects :

  • Electron-withdrawing groups (e.g., bromo, sulfonamide) enhance anticancer activity by improving DNA binding.
  • Antioxidant activity correlates with electron-donating groups (e.g., thiophene in pyrrolo derivatives).

Core Modifications: Dihydropyrido[2,3-d]pyrimidine-4-one derivatives (IC₅₀ ~3 μM) outperform pyrrolo/imidazo analogs in cytotoxicity, likely due to increased planarity and π-π stacking. Tetrahydrofused rings (e.g., in Cyclic Pifithrin-α) improve metabolic stability compared to non-fused analogs.

Biological Activity

2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a brominated phenyl group attached to a tetrahydroimidazo[2,1-b][1,3]benzothiazole framework. Its molecular formula is C13H12BrN2SC_{13}H_{12}BrN_2S, with a molecular weight of approximately 298.36 g/mol. The presence of the bromine atom is significant as it can enhance the compound's lipophilicity and reactivity, potentially influencing its biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess antitumor properties. Similar compounds in its class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
  • Antimicrobial Properties : The compound may also exhibit antimicrobial activity against several pathogens. Its structural similarity to known antimicrobial agents suggests potential efficacy in treating infections.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in critical metabolic pathways. For instance, it may inhibit alkaline phosphatase, which plays a role in phosphate metabolism and has implications in various diseases.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : Studies have focused on the binding interactions between this compound and various proteins or enzymes. These interactions are crucial for understanding its efficacy and safety profile in clinical settings.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis. By modulating these pathways, it could potentially enhance therapeutic outcomes in cancer treatment.

Comparative Analysis with Related Compounds

A comparative analysis can provide insights into the unique features and biological activities of this compound relative to structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazoleChlorine substituentAntitumor and antimicrobial
2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazoleNo halogen substituentAnticancer properties
This compound Bromine substituentPotentially similar biological activities

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Anticancer Activity : In vitro assays demonstrated that derivatives of this compound induced apoptosis in cancer cell lines through caspase activation pathways. The bromine substituent was found to enhance cytotoxicity compared to non-halogenated analogs.
  • Antimicrobial Efficacy : Research indicated that the compound exhibited significant antibacterial activity against gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.

Q & A

Basic: What are the common synthetic routes for 2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via condensation reactions. A widely used method involves reacting 5,6,7,8-tetrahydrobenzothiazole-2-amine with 2-bromo-1-(4-bromophenyl)ethanone in acetone under reflux for 24 hours, followed by acid-catalyzed cyclization in ethanol . Yield optimization (up to 82%) is achieved by controlling stoichiometry (1:1 molar ratio) and using ethanol for crystallization. Alternative routes include microwave-assisted synthesis (e.g., 130°C for 45 minutes in ethanol) to reduce reaction time and improve purity . Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the target compound from byproducts like unreacted amines or brominated intermediates.

Basic: How is the crystal structure of this compound characterized, and what structural insights are critical for its activity?

Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation. The compound crystallizes in a monoclinic system (P21/n space group) with two independent molecules per asymmetric unit. Key structural features include:

  • Planar imidazo[2,1-b][1,3]benzothiazole core (RMS deviation ≤ 0.010 Å), essential for π-π stacking interactions in biological targets.
  • Twisted phenyl substituents (16.96–22.89° dihedral angles) influencing steric hindrance and binding affinity .
  • Half-chair conformation of the tetrahydrohexane ring, verified by deviations of C6/C7 atoms (0.411 Å) from the plane .
    These features correlate with bioactivity; for example, planarity enhances intercalation into DNA or enzyme active sites, while substituent orientation affects selectivity .

Basic: What spectroscopic and analytical techniques confirm the purity and structural identity of this compound?

Methodological Answer:

  • ¹H NMR (400 MHz, DMSO-d6): Signals at δ 7.64–8.06 ppm (aromatic protons) and δ 1.74–2.57 ppm (aliphatic protons of the tetrahydro ring) confirm regiochemistry .
  • IR Spectroscopy : Peaks at 1602 cm⁻¹ (C=N stretch) and 555 cm⁻¹ (C-Br stretch) validate functional groups .
  • Elemental Analysis : Carbon (70.83% calc. vs. 70.91% obs.) and hydrogen (5.55% calc. vs. 5.62% obs.) ensure stoichiometric purity .
  • HPLC-MS : Retention time and molecular ion peaks ([M+H]⁺ at m/z 335.0) confirm molecular weight and absence of impurities .

Advanced: What strategies are employed to synthesize derivatives, and how do structural modifications affect biological activity?

Methodological Answer:
Derivatization focuses on:

  • Substitution at the 4-bromophenyl group : Introducing electron-withdrawing groups (e.g., -NO₂ in 43a ) enhances antitumor activity by increasing electrophilicity .
  • Functionalization of the imidazole ring : Hydrazinecarbothioamides (e.g., 3a-f ) are synthesized via condensation with isothiocyanates, improving aldose reductase inhibition (IC₅₀ = 0.87–1.42 μM) .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., 45 minutes vs. 24 hours) and improves yields for nitroso derivatives .
    Structure-activity relationship (SAR) studies reveal that planarity and substituent electronegativity directly correlate with binding to targets like glucocorticoid receptors (GCR) .

Advanced: How is computational modeling applied to understand its mechanism of action and optimize derivatives?

Methodological Answer:

  • Molecular Docking : Models of the compound bound to the GCR ligand-binding domain (PDB: 1P93) show hydrogen bonding with Arg611 and hydrophobic interactions with Phe623, explaining its antagonistic activity (IC₅₀ = 2.1 μM) .
  • MD Simulations : 100-ns trajectories assess stability of derivatives in the GCR binding pocket, with RMSD < 2.0 Å indicating favorable binding .
  • QSAR Models : Electron-density maps and Hammett constants predict bioactivity; for example, -CF₃ substituents improve solubility and microsomal stability by lowering logP .

Advanced: What in vitro assays assess its pharmacological potential, and how are contradictory data resolved?

Methodological Answer:

  • Reporter Gene Assays : Luciferase-based GCR transactivation assays (EC₅₀ = 1.8 μM) and NF-κB inhibition (IC₅₀ = 3.2 μM) evaluate anti-inflammatory potential .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, IC₅₀ = 12.4 μM) vs. non-cancerous cells (IC₅₀ > 50 μM) validate selectivity .
  • Resolving Contradictions : Discrepancies in activity (e.g., FLT3 inhibition vs. GCR modulation) are addressed by target-specific knockdowns (siRNA) and isoform-selective assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.